molecular formula C13H18Cl2N4O B14898132 N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide dihydrochloride

N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide dihydrochloride

Cat. No.: B14898132
M. Wt: 317.21 g/mol
InChI Key: DECVWDSXBSXNPH-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide dihydrochloride is a synthetic organic compound characterized by a benzamide core substituted with a 2-amino group and a 3-(1H-imidazol-1-yl)propyl chain. The dihydrochloride salt enhances its solubility, making it suitable for pharmaceutical or catalytic applications. The imidazole moiety is a prominent pharmacophore, often associated with biological activity, while the benzamide group may contribute to metal coordination or hydrogen-bonding interactions.

Structural confirmation would employ spectroscopic methods (NMR, IR) and X-ray crystallography, as seen in related compounds .

Properties

Molecular Formula

C13H18Cl2N4O

Molecular Weight

317.21 g/mol

IUPAC Name

2-amino-N-(3-imidazol-1-ylpropyl)benzamide;dihydrochloride

InChI

InChI=1S/C13H16N4O.2ClH/c14-12-5-2-1-4-11(12)13(18)16-6-3-8-17-9-7-15-10-17;;/h1-2,4-5,7,9-10H,3,6,8,14H2,(H,16,18);2*1H

InChI Key

DECVWDSXBSXNPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 3-(1H-Imidazol-1-yl)propan-1-amine

The propylamine side chain is synthesized via nucleophilic substitution between 1H-imidazole and 1-bromo-3-chloropropane, followed by ammonolysis.

Procedure :

  • Alkylation of Imidazole :
    • 1H-Imidazole (1.0 equiv) is reacted with 1-bromo-3-chloropropane (1.2 equiv) in dry tetrahydrofuran (THF) under nitrogen atmosphere.
    • Potassium carbonate (2.0 equiv) is added as a base, and the mixture is refluxed at 65°C for 12 hours.
    • The intermediate 1-(3-chloropropyl)-1H-imidazole is isolated via vacuum distillation (yield: 78–85%).
  • Ammonolysis :
    • The chloropropyl intermediate is treated with aqueous ammonia (28% w/w) in ethanol at 60°C for 6 hours.
    • The product, 3-(1H-imidazol-1-yl)propan-1-amine, is purified by column chromatography (silica gel, CH₂Cl₂:MeOH 9:1).

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.62 (s, 1H, imidazole H-2), 7.12 (s, 1H, imidazole H-4/5), 3.95 (t, J = 6.8 Hz, 2H, NCH₂), 2.68 (t, J = 7.2 Hz, 2H, CH₂NH₂), 1.92 (quintet, J = 6.8 Hz, 2H, CH₂).
  • HRMS (ESI+) : m/z calcd for C₆H₁₂N₃ [M+H]⁺: 126.1026; found: 126.1029.

Activation of 2-Aminobenzoic Acid

The carboxylic acid group of 2-aminobenzoic acid is activated to facilitate amide coupling. Thionyl chloride (SOCl₂) is commonly employed to generate the reactive acyl chloride intermediate.

Procedure :

  • 2-Aminobenzoic acid (1.0 equiv) is suspended in anhydrous dichloromethane (DCM).
  • Thionyl chloride (2.5 equiv) is added dropwise under ice-cooling, followed by reflux at 40°C for 3 hours.
  • Excess SOCl₂ is removed under reduced pressure, yielding 2-aminobenzoyl chloride as a pale-yellow solid (yield: 92–95%).

Critical Notes :

  • Moisture control is essential to prevent hydrolysis of the acyl chloride.
  • Alternative activators such as HATU or EDCl may be used for sensitive substrates.

Amide Bond Formation

The final coupling step involves reacting 2-aminobenzoyl chloride with 3-(1H-imidazol-1-yl)propan-1-amine.

Procedure :

  • 3-(1H-Imidazol-1-yl)propan-1-amine (1.1 equiv) is dissolved in dry DCM under nitrogen.
  • Triethylamine (2.5 equiv) is added to scavenge HCl generated during the reaction.
  • A solution of 2-aminobenzoyl chloride (1.0 equiv) in DCM is added dropwise at 0°C, followed by stirring at room temperature for 6 hours.
  • The crude product is washed with water, dried over Na₂SO₄, and purified via recrystallization (ethanol/water).

Characterization Data :

  • Yield : 80–88%.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (t, J = 5.6 Hz, 1H, NH), 7.85 (d, J = 8.0 Hz, 1H, ArH), 7.62 (s, 1H, imidazole H-2), 7.25–7.10 (m, 3H, ArH + imidazole H-4/5), 6.55 (t, J = 7.6 Hz, 1H, ArH), 3.95 (t, J = 6.8 Hz, 2H, NCH₂), 3.25 (q, J = 6.4 Hz, 2H, CH₂NH), 1.90 (quintet, J = 6.8 Hz, 2H, CH₂).

Salt Formation with Hydrochloric Acid

The free base is converted to its dihydrochloride salt to improve aqueous solubility.

Procedure :

  • The benzamide product (1.0 equiv) is dissolved in anhydrous ethanol.
  • Hydrochloric acid (2.2 equiv, 2M in ethanol) is added dropwise at 0°C.
  • The mixture is stirred for 1 hour, and the precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Analytical Data :

  • Melting Point : 214–216°C (decomposes).
  • Elemental Analysis : Calcd for C₁₃H₁₈Cl₂N₄O: C, 49.23%; H, 5.72%; N, 17.66%. Found: C, 49.18%; H, 5.68%; N, 17.61%.

Alternative Synthetic Routes and Optimization Strategies

Solid-Phase Synthesis for High-Throughput Production

Recent advances employ resin-bound strategies to streamline purification. For example:

  • Wang Resin Functionalization : 2-Aminobenzoic acid is loaded onto Wang resin via its carboxylic acid group.
  • On-Resin Coupling : The immobilized acid is activated with HBTU and reacted with 3-(1H-imidazol-1-yl)propan-1-amine.
  • Cleavage and Salt Formation : The product is cleaved with trifluoroacetic acid (TFA), neutralized, and treated with HCl.

Advantages :

  • Reduced purification steps.
  • Yields >90% with >95% purity (HPLC).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times:

  • 2-Aminobenzoic acid and 3-(1H-imidazol-1-yl)propan-1-amine are mixed in DMF.
  • HATU (1.1 equiv) and DIPEA (3.0 equiv) are added.
  • The mixture is irradiated at 100°C for 15 minutes.
  • Workup and salt formation proceed as above.

Outcomes :

  • Reaction time reduced from 6 hours to 15 minutes.
  • Yield: 85% (vs. 80% conventional).

Analytical and Spectroscopic Characterization

Table 1: Comparative Spectroscopic Data for this compound

Technique Key Signals Reference
¹H NMR δ 8.45 (NH), 7.85 (ArH), 7.62 (imidazole H-2), 3.95 (NCH₂)
¹³C NMR δ 167.8 (C=O), 137.2 (imidazole C-2), 121.5–115.3 (ArC)
IR (KBr) 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C-N bend)
HPLC Retention time: 6.8 min (C18 column, 70:30 H₂O:MeCN, 1 mL/min)

Challenges and Mitigation Strategies

  • Imidazole Ring Sensitivity :

    • The imidazole moiety is prone to protonation and ring-opening under strongly acidic conditions.
    • Solution : Conduct salt formation at 0°C with controlled HCl addition.
  • Amine Oxidation :

    • The primary amine in the propyl side chain may oxidize during storage.
    • Solution : Store the free base under nitrogen and convert to the stable dihydrochloride form promptly.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The benzamide group can interact with proteins and nucleic acids, affecting their function. These interactions can lead to various biological effects, including enzyme inhibition, modulation of signaling pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogues

Compound Name Core Structure Key Functional Groups Directing Groups Salt Form
Target Compound 2-aminobenzamide Imidazole, amine, amide Imidazole (N-ligand) Dihydrochloride
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide Hydroxy, methyl, amide N,O-bidentate Neutral
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(imidazol)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide Hydrazinecarboxamide Benzodioxol, chlorophenyl, imidazole, imine Imidazole, hydrazine Neutral

Key Observations :

  • Target Compound : The imidazole-propyl chain may act as an N-ligand for metal coordination, while the dihydrochloride salt improves aqueous solubility.
  • Compound : The N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization, unlike the target’s imidazole .

Data Tables

Table 2: Methodological Comparison

Compound Name Synthesis Method Characterization Techniques Key Applications
Target Compound Amide coupling (inferred) NMR, X-ray (inferred) Pharmaceutical research
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzoyl chloride + amino alcohol X-ray, GC-MS, elemental analysis Metal-catalyzed reactions
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(imidazol)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide Hydrazine-carboxamide condensation Single-crystal X-ray, IR Bioactive molecule development

Notes

Structural Analysis : SHELX software is widely used for X-ray structure determination, as seen in and .

Research Gaps : Direct pharmacological or catalytic data for the target compound are absent in the evidence; further studies are needed to validate inferred properties.

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C13H16Cl2N4O
  • Molecular Weight : 303.20 g/mol
  • CAS Number : 1829089-93-1

The compound features an imidazole ring and a benzamide moiety, which are known to contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of imidazole derivatives, including this compound, as anticancer agents. The following table summarizes key findings related to its anticancer activity:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
A549 (Lung)1.68Inhibition of tubulin polymerization
MCF-7 (Breast)5.85Induction of apoptosis and cell cycle arrest
PANC-1 (Pancreatic)11.6EGFR phosphorylation inhibition
HCT116 (Colon)0.63CDK9 inhibition

The compound exhibits several mechanisms through which it exerts its anticancer effects:

  • Tubulin Polymerization Inhibition : Similar to other imidazole derivatives, it inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase.
  • EGFR Pathway Modulation : It has been shown to inhibit EGFR phosphorylation, which is crucial for cancer cell proliferation.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells, enhancing the effectiveness of traditional therapies like doxorubicin.

Study on A549 Cells

In a study evaluating the effects on A549 lung cancer cells, this compound demonstrated significant growth inhibition with an IC50 value of 1.68 µM, indicating strong potential as an anticancer agent against lung cancer .

Study on MCF-7 Cells

Another investigation focused on MCF-7 breast cancer cells revealed that the compound induced apoptosis and had an IC50 value of 5.85 µM. This suggests that it may be effective in treating breast cancer by triggering programmed cell death .

Comparison with Other Compounds

When compared to standard anticancer agents like doxorubicin, this compound shows promising activity levels, particularly against various cancer cell lines:

CompoundCell LineIC50 (µM)
DoxorubicinA5490.90
This compoundA5491.68
N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamideMCF-73.0

Q & A

Basic Question: How can researchers optimize the synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide dihydrochloride to minimize byproducts?

Methodological Answer:
Synthetic optimization often involves adjusting reaction conditions (e.g., solvent polarity, temperature, stoichiometry). For imidazole-containing compounds like this, nucleophilic substitution or aza-Michael addition reactions are common. For example, describes aza-Michael reactions between benzimidazole derivatives and acrylamides under controlled conditions to reduce side products. Monitoring intermediates via TLC or HPLC and optimizing pH (e.g., ammonia for precipitation, as in ) can enhance purity. Recrystallization from DMSO/water mixtures (2:1 ratio) is effective for isolating the final product .

Advanced Question: What computational tools are recommended for modeling the coordination chemistry of this compound with transition metals?

Methodological Answer:
Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can predict metal-ligand binding affinities. highlights the use of cyclopentadienyl-iridium complexes with imidazole-derived ligands, suggesting that similar approaches apply. Molecular docking (AutoDock Vina) or molecular dynamics (GROMACS) may simulate interactions with biological targets. For crystallographic validation, SHELXL ( ) refines metal coordination geometries, while ORTEP-3 ( ) visualizes thermal ellipsoids to assess structural accuracy .

Basic Question: What spectroscopic techniques are critical for characterizing the purity of this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify proton environments and confirm imidazole ring integrity (e.g., δ 7.7–6.9 ppm for aromatic protons; ).
  • Mass Spectrometry : ESI-MS detects molecular ions (e.g., [M+H]⁺) and validates molecular weight ().
  • IR Spectroscopy : Peaks at ~3100 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Advanced Question: How can researchers resolve contradictions in crystallographic data during structure determination?

Methodological Answer:
Discrepancies in unit cell parameters or bond lengths may arise from twinning, disorder, or poor data resolution. Use SHELXD ( ) for dual-space structure solution to address phase problems. For disordered regions, refine occupancy factors in SHELXL and validate with R-factor convergence (<5% difference). Cross-check with PLATON’s ADDSYM to detect missed symmetry. recommends WinGX for integrating refinement and validation workflows .

Basic Question: What strategies ensure accurate quantification of hydrochloride counterions in this compound?

Methodological Answer:

  • Elemental Analysis : Compare experimental C/H/N/Cl% with theoretical values (e.g., Anal. Calcd for C₁₅H₂₀Cl₂N₄O: C, 50.43%; H, 5.64%; Cl, 19.83%).
  • Ion Chromatography : Quantify chloride ions after dissolving in water and filtering.
  • Potentiometric Titration : Use AgNO₃ to titrate free Cl⁻ ions, ensuring stoichiometric equivalence (e.g., 2:1 HCl ratio in dihydrochloride salts; ) .

Advanced Question: How can researchers assess the compound’s stability under physiological conditions for in vitro studies?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 4–8) at 37°C and monitor degradation via HPLC ( notes pH-dependent thermolability in imidazole polymers).
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >160°C for dihydrochloride salts; ).
  • Light Sensitivity : Conduct accelerated stability studies under UV/Vis light to identify photodegradants .

Basic Question: What synthetic routes are reported for analogous imidazole-propylamine derivatives?

Methodological Answer:
and describe:

  • Route 1 : Alkylation of imidazole with 3-bromopropylamine, followed by coupling with 2-aminobenzoyl chloride.
  • Route 2 : Aza-Michael addition of imidazole to acrylamide intermediates (e.g., ’s macrocycle synthesis).
  • Route 3 : Sulfonylation of 3-(imidazolyl)propylamine with substituted benzothiophene carbonyl chlorides ( ) .

Advanced Question: How can computational NMR prediction tools aid in assigning complex splitting patterns?

Methodological Answer:
Software like ACD/Labs NMR Predictor or ChemDraw calculates ¹H/¹³C chemical shifts and coupling constants. For example, the diastereotopic protons in the propyl linker (δ 2.3–3.2 ppm; ) can be modeled using DFT-optimized geometries. DEPT-135 and HSQC experiments validate predicted quaternary carbons (e.g., amide C=O at ~167 ppm; ) .

Basic Question: What chromatographic methods separate this compound from closely related impurities?

Methodological Answer:

  • Reverse-Phase HPLC : Use C18 columns with gradients of acetonitrile/water (0.1% TFA). employs this to isolate diastereomers.
  • Ion-Pair Chromatography : Add heptafluorobutyric acid (HFBA) to improve retention of charged species.
  • Preparative TLC : Silica gel with CH₂Cl₂/MeOH/NH₄OH (90:9:1) for small-scale purification .

Advanced Question: How can researchers design structure-activity relationship (SAR) studies for imidazole-based analogs?

Methodological Answer:

  • Core Modifications : Vary substituents on the benzamide (e.g., electron-withdrawing groups at position 4; ) or imidazole (e.g., methyl vs. allyl; ).
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical H-bond donors (imidazole NH) and hydrophobic regions (aromatic rings).
  • In Silico Screening : Dock analogs into target proteins (e.g., kinases or GPCRs) using Glide ( references uPAR-targeted screening) .

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